REACTION_CXSMILES
|
C([O:3][C:4](=[O:21])[CH2:5][C:6]1[N:7]([CH3:20])[C:8]([C:11](=[O:19])[C:12]2[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=2)=[CH:9][CH:10]=1)C.[OH-].[Na+]>>[Cl:18][C:15]1[CH:16]=[CH:17][C:12]([C:11]([C:8]2[N:7]([CH3:20])[C:6]([CH2:5][C:4]([OH:21])=[O:3])=[CH:10][CH:9]=2)=[O:19])=[CH:13][CH:14]=1 |f:1.2|
|
Name
|
ethyl-5-(ρ-chlorobenzoyl)-1-methylpyrrole-2-acetate
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC=1N(C(=CC1)C(C1=CC=C(C=C1)Cl)=O)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A suspension of 3.06 g
|
Type
|
TEMPERATURE
|
Details
|
About two-thirds of this solution is cooled
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
FILTRATION
|
Details
|
The resulting solid precipitate is collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol-water
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=O)C2=CC=C(N2C)CC(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |